molecular formula C17H28N4S B14006103 6-dodecylsulfanyl-7H-purine CAS No. 5441-35-0

6-dodecylsulfanyl-7H-purine

Cat. No.: B14006103
CAS No.: 5441-35-0
M. Wt: 320.5 g/mol
InChI Key: AFJZYUIPQLCQRM-UHFFFAOYSA-N
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Description

6-Dodecylsulfanyl-7H-purine is a synthetic purine derivative designed for biochemical and pharmacological research. Purine scaffolds substituted at the 6-position are extensively investigated for their potent biological activities, particularly in oncology. Related 6,7-disubstituted-7H-purine analogues have demonstrated significant potential as anticancer agents through the dual inhibition of EGFR and HER2 tyrosine kinases, which are critical drivers in various cancers, including breast cancer . These compounds have shown efficacy in altering cancer cell growth and inducing apoptosis, even in resistant cell lines . Furthermore, purine derivatives incorporating lipophilic chains, such as the dodecyl group, are of significant interest in infectious disease research. Structurally similar 2,6-disubstituted-7H-purines have been identified as potent antitubercular agents, functioning as inhibitors of the essential bacterial enzyme DprE1 . The dodecylsulfanyl moiety in this compound suggests potential for modulating biological membranes or interacting with hydrophobic enzyme pockets, a mechanism observed in other dodecyl-containing bioactive molecules . Researchers can utilize this compound as a key intermediate or precursor for developing novel therapeutic agents, exploring structure-activity relationships, and studying mechanisms of kinase inhibition or antibacterial action. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5441-35-0

Molecular Formula

C17H28N4S

Molecular Weight

320.5 g/mol

IUPAC Name

6-dodecylsulfanyl-7H-purine

InChI

InChI=1S/C17H28N4S/c1-2-3-4-5-6-7-8-9-10-11-12-22-17-15-16(19-13-18-15)20-14-21-17/h13-14H,2-12H2,1H3,(H,18,19,20,21)

InChI Key

AFJZYUIPQLCQRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=NC=NC2=C1NC=N2

Origin of Product

United States

Synthetic Methodologies for 6 Dodecylsulfanyl 7h Purine

Strategic Approaches to the Purine (B94841) Scaffold Functionalization

The introduction of a dodecylsulfanyl group at the C6 position of the purine ring is the pivotal transformation in the synthesis of 6-dodecylsulfanyl-7H-purine. This is most commonly achieved through the reaction of a purine precursor bearing a suitable leaving group at the C6 position with dodecanethiol.

Nucleophilic Substitution Reactions at C6 of Purine Precursors

The C6 position of the purine ring is susceptible to nucleophilic attack, especially when substituted with a good leaving group, such as a halogen. This reactivity forms the basis of the most prevalent method for synthesizing this compound. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the sulfur atom of dodecanethiol acts as the nucleophile, displacing the leaving group on the purine ring. pressbooks.pub

The efficiency of this substitution is highly dependent on the nature of the leaving group, with the reactivity order generally being F > Cl > Br > I. For practical and economic reasons, 6-chloropurine (B14466) is the most commonly employed precursor. taylorfrancis.com The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, and organic amines like triethylamine (B128534) or diisopropylethylamine (DIPEA). nih.gov The choice of solvent is also crucial and can range from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (ACN) to alcohols. nih.govrsc.org Microwave irradiation has also been shown to accelerate these types of amination reactions, suggesting its potential applicability for thiolation as well. researchgate.net

A general representation of this reaction is shown below:

Scheme 1: General Nucleophilic Substitution at C6 of a Halogenated Purine

Thiolation Strategies for Dodecylsulfanyl Group Introduction

The introduction of the dodecylsulfanyl group is a critical step that can be achieved through various thiolation strategies. The most direct method involves the reaction of a 6-halopurine with dodecanethiol in the presence of a base. rsc.org This approach is straightforward and generally provides good yields.

Alternative thiolation strategies can also be envisioned. For instance, in some cases, a two-step process involving the initial introduction of a sulfur-containing functional group that is subsequently alkylated can be employed. However, for a simple alkylthioether like the dodecylsulfanyl group, the direct reaction with dodecanethiol is the most common and efficient method. The reaction conditions can be optimized by varying the base, solvent, and temperature to maximize the yield and minimize side reactions.

Multi-component Reactions and Convergent Syntheses

While linear synthesis remains a dominant approach, multi-component reactions (MCRs) and convergent syntheses offer more efficient and atom-economical routes to complex molecules. wikipedia.orgnih.govfrontiersin.orgmdpi.com In the context of this compound, an MCR could potentially assemble the purine core and introduce the dodecylsulfanyl group in a single step from simpler starting materials. For instance, a reaction involving an imidazole (B134444) derivative, a one-carbon unit, and a dodecylsulfanyl-containing component could be explored. While specific MCRs for the direct synthesis of this compound are not widely reported, the general principles of MCRs in purine synthesis are well-established. rsc.orgacs.org

A convergent synthesis, on the other hand, involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. wikipedia.orgnih.govmdpi.comnih.gov For this compound, this would entail the independent synthesis of the purine core (or a suitable precursor) and the dodecylsulfanyl moiety, followed by their coupling. The primary synthetic route involving the reaction of 6-chloropurine with dodecanethiol can be considered a simple convergent synthesis.

Exploration of Precursor Chemistry and Intermediate Synthesis

The successful synthesis of this compound relies on the availability of high-quality precursors. The following sections detail the synthesis of the key intermediates.

Synthesis of Halogenated Purine Intermediates (e.g., 6-Chloropurine, 6-Bromopurine)

6-Chloropurine is a versatile and widely used intermediate in the synthesis of 6-substituted purines. nih.gov It is most commonly prepared from hypoxanthine (B114508) by treatment with phosphoryl chloride (POCl3). taylorfrancis.com The reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as a catalyst.

A typical procedure involves refluxing hypoxanthine in an excess of phosphoryl chloride, with or without a solvent. After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure, and the product is isolated. 6-Bromopurine can be prepared in a similar manner using phosphoryl bromide (POBr3).

PrecursorReagentConditionsReference
HypoxanthinePOCl3, N,N-dimethylanilineReflux taylorfrancis.com
HypoxanthinePOBr3Reflux taylorfrancis.com

Interactive Data Table 1: Synthesis of Halogenated Purine Intermediates

Preparation of Dodecyl Thiol and Related Sulfur Donors

Dodecanethiol (also known as dodecyl mercaptan) is the sulfur-donating component in the synthesis of this compound. It can be prepared through several methods. A common laboratory-scale synthesis involves the reaction of 1-dodecyl bromide with thiourea (B124793), followed by hydrolysis of the resulting isothiouronium salt.

Alternatively, dodecanethiol can be synthesized from 1-dodecanol (B7769020) by reaction with thiourea and hydrobromic acid. Industrial production often involves the addition of hydrogen sulfide (B99878) to dodecene. Odorless thiols have also been developed for use in organic synthesis. google.com

Starting MaterialReagentsProductReference
1-Dodecyl bromide1. Thiourea, 2. NaOHDodecanethiolN/A
1-DodecanolThiourea, HBrDodecanethiolN/A
DodeceneH2SDodecanethiolN/A

Interactive Data Table 2: Preparation of Dodecanethiol

Reaction Condition Optimization and Yield Enhancement

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters. The primary route to this compound involves the nucleophilic substitution of a suitable purine precursor, typically 6-chloropurine or the S-alkylation of 6-mercaptopurine (B1684380). The choice of solvent, catalyst, temperature, and pressure plays a pivotal role in maximizing the yield and purity of the final product.

Solvent Effects and Catalysis

The selection of an appropriate solvent is critical in the synthesis of 6-alkylthiopurines as it influences the solubility of reactants and the stabilization of transition states. acs.org For the nucleophilic substitution of 6-chloropurine with dodecanethiol, polar aprotic solvents such as dimethylformamide (DMF) or sulfolane (B150427) are often employed due to their ability to dissolve the purine starting material and facilitate the SNAr reaction. The use of polyethylene (B3416737) glycol (PEG), particularly PEG-600, has emerged as a greener alternative, as it is non-toxic and can enhance the solubility and efficiency of certain catalysts. acs.org In some cases, aqueous conditions or solvent-free reactions under microwave irradiation have been successfully utilized for the synthesis of related C6-functionalized purines, offering significant environmental benefits. acs.orgrsc.org

Catalysis can dramatically enhance the rate and selectivity of the C-S bond formation. Copper(I) iodide (CuI) has been effectively used in a three-component Ullmann-type C-S coupling reaction, providing a robust method for the synthesis of 6-aryl/alkylthio-purines. acs.org The high catalytic efficiency in solvents like PEG is attributed to the enhanced solubility of the CuI catalyst. acs.org Palladium-based catalysts, often in conjunction with specific ligands, are also employed, particularly in cross-coupling reactions, although their application is more common for C-C bond formation. mdpi.com For the S-alkylation of 6-mercaptopurine, the reaction is typically base-catalyzed, with common bases including sodium hydroxide (B78521) (NaOH) or N,N-diisopropylethylamine (DIPEA) to deprotonate the thiol and generate the more nucleophilic thiolate anion. unimi.itnih.gov

Table 1: Effect of Solvents on the Synthesis of 6-Alkylthiopurines

SolventTypical Reaction TypePotential Advantages for this compound Synthesis
Dimethylformamide (DMF)Nucleophilic Aromatic SubstitutionGood solubility for purine precursors. acs.org
SulfolaneNucleophilic Aromatic SubstitutionHigh polarity and thermal stability, can lead to high yields.
Polyethylene Glycol (PEG-600)Copper-Catalyzed C-S CouplingNon-toxic, enhances catalyst solubility and efficiency. acs.org
WaterAcid-Promoted Amination (by analogy)Environmentally benign, can lead to high reaction rates. acs.org
Solvent-Free (Microwave)Nucleophilic SubstitutionRapid, eco-friendly, often results in high yields. rsc.org

Table 2: Catalytic Systems for the Synthesis of 6-Alkylthiopurines

Catalyst SystemReactantsRole of Catalyst
CuI6-halopurine, sulfur source, alkyl halideFacilitates the three-component Ullmann C-S coupling. acs.org
NaOH / DIPEA6-mercaptopurine, dodecyl halideActs as a base to generate the thiolate nucleophile. unimi.itnih.gov
Palladium Complexes6-halopurine, thiol (less common for C-S)Primarily used for C-C and C-N bond formation, but can be adapted. mdpi.com

Temperature and Pressure Optimization

Temperature is a critical parameter that directly influences the reaction kinetics. For the synthesis of 6-alkylthiopurines via nucleophilic substitution, temperatures can range from room temperature to elevated temperatures, often between 60-120°C, to ensure a reasonable reaction rate. acs.org However, excessively high temperatures can lead to the formation of undesired byproducts or decomposition of the purine ring. mdpi.com Therefore, a careful balance must be struck to achieve complete conversion in a reasonable timeframe without compromising the yield. The optimization process often involves a systematic study where the temperature is varied while keeping other parameters constant to identify the optimal condition. nih.gov

The effect of pressure on these types of reactions is less commonly explored in standard laboratory syntheses, as they are typically conducted at atmospheric pressure. However, in specific applications, such as reactions in sealed vessels or under microwave irradiation, the pressure can increase, which may influence the reaction rate and outcome. High-pressure chemistry is a specialized field and is not routinely applied for the synthesis of this class of compounds unless specific activation volumes favor such conditions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules to minimize environmental impact. The synthesis of this compound can be made more sustainable through several approaches.

One key aspect is the use of greener solvents. As mentioned, replacing traditional volatile organic solvents like DMF with more benign alternatives such as water or PEG can significantly reduce the environmental footprint of the synthesis. acs.orgacs.org

Solvent-free reaction conditions, often facilitated by microwave irradiation, represent another powerful green chemistry tool. rsc.org These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields with minimal waste generation. rsc.org

The development of efficient catalytic systems also aligns with green chemistry principles. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. The use of copper catalysts in a three-component reaction to build the 6-alkylthio-purine scaffold from a simple sulfur source avoids the use of potentially odorous and less stable thiol reagents. acs.org

Furthermore, optimizing reaction conditions to maximize yield and minimize byproduct formation is a fundamental aspect of green chemistry, as it reduces the need for extensive purification steps, which often consume large quantities of solvents. The ideal synthesis would proceed with high atom economy, generating the desired product with minimal waste.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrincipleApplication in Synthesis
Safer Solvents and Auxiliaries Use of water or polyethylene glycol (PEG) instead of DMF. acs.orgacs.org
Energy Efficiency Microwave-assisted synthesis to reduce reaction times and energy consumption. rsc.org
Catalysis Employing catalytic amounts of copper or other metals to improve efficiency and reduce waste. acs.org
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Waste Prevention Optimizing reactions to minimize byproduct formation and the need for purification.

Advanced Structural Elucidation and Conformational Analysis of 6 Dodecylsulfanyl 7h Purine

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic analysis moves past routine identification to probe the detailed structural nuances of 6-dodecylsulfanyl-7H-purine. Techniques such as multi-dimensional NMR, vibrational spectroscopies (Infrared and Raman), and high-resolution mass spectrometry are employed to map atomic connectivity, determine spatial arrangements, identify functional group vibrations, and confirm elemental composition with high precision.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's connectivity and conformation.

1D NMR (¹H, ¹³C) for Backbone Assignment

The ¹H NMR spectrum is anticipated to show distinct signals for the purine (B94841) ring protons and the dodecylsulfanyl chain. The aromatic protons of the purine core (H-2 and H-8) are expected to appear significantly downfield (typically δ 8.0-9.0 ppm) due to the deshielding effects of the heteroaromatic ring system sci-hub.se. The N-H proton of the purine ring is expected to be a broad signal, the chemical shift of which can be highly variable depending on solvent and concentration.

The dodecyl chain protons would present a series of signals in the upfield region. The methylene group adjacent to the sulfur atom (-S-CH₂ -) is expected to be the most downfield of the alkyl signals (around δ 3.0-3.5 ppm) due to the electron-withdrawing effect of the sulfur. The subsequent methylene groups would form a large, complex multiplet around δ 1.2-1.8 ppm, with the terminal methyl group (-CH₃) appearing as a triplet around δ 0.8-0.9 ppm chemistrysteps.com.

The proton-decoupled ¹³C NMR spectrum would similarly show distinct regions. The purine ring carbons are expected in the downfield region (δ 130-160 ppm) sci-hub.sespectrabase.com. The carbons of the dodecyl chain would appear upfield, with the carbon attached to sulfur (-S-C H₂-) resonating around δ 30-40 ppm and the remaining alkyl carbons appearing between δ 14-32 ppm compoundchem.comlibretexts.orglibretexts.org.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-2 (Purine)~8.7-
C-2 (Purine)-~152
C-4 (Purine)-~150
C-5 (Purine)-~131
C-6 (Purine)-~158
H-8 (Purine)~8.5-
C-8 (Purine)-~145
N-H (Purine)Variable (broad)-
-S-CH₂- (C1')~3.3 (triplet)~35
-S-CH₂-CH₂ - (C2')~1.8 (quintet)~30
-(CH₂)₉- (C3'-C11')~1.2-1.4 (multiplet)~22-32
-CH₃ (C12')~0.9 (triplet)~14
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

While 1D NMR provides initial assignments, 2D NMR techniques are essential to confirm the molecular structure by establishing correlations between nuclei. wikipedia.orgharvard.edunih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings (typically through 2-3 bonds). libretexts.org Key correlations would be observed along the entire dodecyl chain, starting from the S-CH₂ protons and extending to the terminal methyl group, confirming the contiguity of the alkyl backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. libretexts.org It would be used to definitively link each proton signal in the dodecyl chain and the purine ring (H-2, H-8) to its corresponding carbon atom, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule, as it shows long-range (2-3 bond) correlations between protons and carbons. The key correlation expected is between the methylene protons adjacent to the sulfur (S-CH₂) and the C-6 carbon of the purine ring. This cross-peak would provide unequivocal proof of the attachment point of the dodecylsulfanyl chain to the purine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. NOESY correlations could provide insights into the preferred conformation of the molecule, for instance, by showing interactions between the proximal part of the dodecyl chain and the H-8 proton of the purine ring.

Interactive Table: Key Expected 2D NMR Correlations
ExperimentCorrelating NucleiInformation Gained
COSY H(C1') ↔ H(C2'), H(C2') ↔ H(C3'), etc.Confirms connectivity of the dodecyl alkyl chain.
HSQC H-2 ↔ C-2; H-8 ↔ C-8; H(C1') ↔ C(1'); H(C12') ↔ C(12')Unambiguously assigns each proton to its attached carbon.
HMBC H(C1') ↔ C-6 (Purine)Crucially confirms the S-C6 bond linkage.
HMBC H-2 ↔ C-4, C-6; H-8 ↔ C-4, C-5Confirms assignments within the purine ring system.
NOESY H(C1')/H(C2') ↔ H-8Reveals spatial proximity and preferred conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy provide complementary information on the vibrational modes of the molecule's functional groups. spectroscopyonline.com For this compound, these techniques would identify characteristic vibrations of the purine ring and the alkyl chain.

The IR spectrum is expected to show a medium intensity, somewhat broad band in the 3100-3400 cm⁻¹ region corresponding to the N-H stretching vibration of the imidazole (B134444) part of the purine ring msu.eduspectroscopyonline.comresearchgate.netlibretexts.org. Multiple sharp peaks between 2850-2960 cm⁻¹ would arise from the symmetric and asymmetric C-H stretching of the numerous CH₂ and CH₃ groups in the dodecyl chain. The aromatic C-H stretches of the purine ring are expected as weaker bands above 3000 cm⁻¹. The region from 1400-1650 cm⁻¹ would contain several bands corresponding to C=C and C=N stretching vibrations within the purine ring system nih.govacs.org. The C-S stretching vibration is often weak in IR spectroscopy but may appear in the 600-800 cm⁻¹ range imperial.ac.uk.

Raman spectroscopy would be particularly useful for observing the symmetric and non-polar vibrations. The purine ring breathing modes are expected to produce strong signals acs.org. The C-S stretching vibration, which may be weak in the IR spectrum, often gives a more readily observable signal in the Raman spectrum researchgate.net.

Interactive Table: Predicted Vibrational Frequencies
Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Notes
N-H Stretch (Purine)3100-3400 (medium, broad)WeakPosition sensitive to hydrogen bonding.
Aromatic C-H Stretch (Purine)3000-3100 (weak)Medium
Aliphatic C-H Stretch (Dodecyl)2850-2960 (strong, sharp)StrongAsymmetric and symmetric modes.
C=N, C=C Ring Stretches (Purine)1400-1650 (multiple, strong)StrongCharacteristic of the purine core.
CH₂/CH₃ Bending (Dodecyl)~1465, ~1375 (medium)Medium-WeakScissoring and bending modes.
Purine Ring BreathingWeakStrongA characteristic Raman signal.
C-S Stretch600-800 (weak-medium)MediumOften more intense in Raman spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. For this compound (C₁₇H₂₈N₄S), the calculated monoisotopic mass is 320.2062 Da. An HRMS experiment would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), unequivocally confirming the compound's elemental composition.

Under typical ionization conditions (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ would be observed at m/z 321.2135. Analysis of the fragmentation of this parent ion (MS/MS) would provide further structural confirmation. A primary and highly characteristic fragmentation pathway for S-alkylated compounds is cleavage of the C-S bond or alpha-cleavage nih.govmiamioh.eduresearchgate.net. The major expected fragmentation patterns would include:

Loss of the dodecyl chain: Cleavage of the S-C(alkyl) bond would result in a fragment corresponding to the 6-mercaptopurine (B1684380) cation radical or its protonated form.

Alpha-cleavage: Cleavage of the bond alpha to the sulfur atom is a common pathway for sulfides nih.govresearchgate.net.

Fragmentation of the alkyl chain: A series of losses corresponding to smaller alkyl fragments from the dodecyl chain is also possible.

Purine ring fragmentation: At higher collision energies, fragmentation of the purine ring itself can occur, consistent with known pathways for purine derivatives consensus.appnih.gov.

Interactive Table: Predicted HRMS Data and Key Fragments
SpeciesFormulaCalculated Exact Mass (Da)Expected Observation (m/z)Notes
Molecular Ion [M] C₁₇H₂₈N₄S320.2062320.2062The neutral molecule's exact mass.
Protonated Molecule [M+H]⁺ C₁₇H₂₉N₄S⁺321.2135321.2135The primary ion observed in ESI+.
Fragment 1 C₅H₅N₄S⁺153.0281153.0281Resulting from cleavage of the S-C(dodecyl) bond.
Fragment 2 C₁₂H₂₅⁺169.1956169.1956Dodecyl carbocation from S-C(dodecyl) bond cleavage.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

No specific tandem mass spectrometry (MS/MS) studies for this compound were found in the available scientific literature. In a typical MS/MS analysis, the molecule would be expected to undergo fragmentation at specific bonds, primarily cleavage of the C-S bond connecting the dodecyl chain to the purine ring, and fragmentation of the alkyl chain itself. The purine ring could also undergo characteristic ring-opening fragmentation. This analysis would provide unequivocal confirmation of the compound's structure by matching the observed fragment ions to theoretical fragmentation patterns. However, without experimental data, a detailed discussion of its specific fragmentation pathway is not possible.

Solid-State Structural Analysis

Single-Crystal X-ray Diffraction Analysis of this compound

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/Range (Based on Similar Structures)
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10-15
b (Å)5-10
c (Å)25-35
β (°)90-105
Volume (ų)2500-3500
Z4 or 8
Density (calculated) (g/cm³)1.1-1.3

Note: This table is illustrative and not based on experimental data for the specified compound.

Polymorphism and Co-crystallization Studies

No studies on the polymorphism or co-crystallization of this compound have been reported. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a common strategy to modify the physicochemical properties of a substance. Investigation into these areas would be necessary to fully characterize the solid-state behavior of this compound.

Conformational Dynamics in Solution and Gas Phase

Computational Conformational Search and Energy Minimization

There is a lack of published computational studies on the conformational dynamics of this compound. Such studies would typically employ methods like molecular mechanics or density functional theory (DFT) to explore the potential energy surface of the molecule. The primary focus would be on the rotational freedom around the C6-S and S-C1' bonds, as well as the conformational flexibility of the dodecyl chain. These calculations would help identify the most stable conformers in both the gas phase and in solution, providing insights into the molecule's dynamic behavior.

Table 2: Potential Torsion Angles for Conformational Analysis

Torsion AngleDescriptionExpected Low-Energy Conformations
N1-C6-S-C1'Rotation around the purine-sulfur bondPlanar or near-planar
C6-S-C1'-C2'Rotation around the sulfur-dodecyl bondAnti or gauche
C(n)'-C(n+1)'-C(n+2)'-C(n+3)'Rotation within the dodecyl chainPredominantly anti (all-trans)

Note: This table represents typical areas of conformational interest for such a molecule and is not based on specific computational results.

Spectroscopic Probing of Conformational Equilibria

The conformational flexibility of this compound, primarily arising from the rotation about the C6-S and S-C1' bonds of the dodecylsulfanyl substituent, gives rise to a dynamic equilibrium of multiple conformers in solution. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are pivotal in elucidating the populations and energetics of these conformational states. These methods, often augmented by computational modeling, provide critical insights into the three-dimensional structure and dynamic behavior of the molecule.

The primary conformational equilibrium of interest involves the orientation of the dodecyl chain relative to the purine ring. The rotation around the C6-S bond can lead to different spatial arrangements of the alkyl chain with respect to the imidazole and pyrimidine (B1678525) rings of the purine core. These conformers can be broadly classified based on the dihedral angle between the plane of the purine and the plane defined by the C6-S-C1' atoms of the substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating conformational equilibria as the observed chemical shifts and coupling constants are a population-weighted average of the contributing conformers.

¹H NMR Spectroscopy: The protons on the purine ring (H2 and H8) and the methylene group adjacent to the sulfur atom (-S-CH₂-) are particularly sensitive to the conformational state. Changes in the local electronic environment due to the spatial orientation of the dodecyl chain can lead to distinct chemical shifts for different conformers. In a state of rapid equilibrium, the observed chemical shifts represent a weighted average of the shifts for each conformer.

Chemical Shift Analysis: The proximity of the alkyl chain to the purine ring protons in certain conformations can induce shielding or deshielding effects. For instance, a conformer where the alkyl chain folds back over the purine ring would likely exhibit upfield shifts for the purine protons due to anisotropic shielding.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments are instrumental in determining the through-space proximity of protons. Correlations between the protons of the dodecyl chain and the purine ring protons can provide direct evidence for specific conformational preferences. For example, an NOE between the H8 proton and the protons of the C1' methylene group would indicate a preference for a conformation where the alkyl chain is oriented towards the imidazole ring.

Interactive Table: Hypothetical ¹H NMR Chemical Shift Data for Conformational Analysis of this compound
ProtonConformer A (Extended) δ (ppm)Conformer B (Folded) δ (ppm)Observed δ (ppm) (Population-Weighted Average)
H28.508.458.48
H88.708.608.66
-S-CH₂-3.203.103.16
-CH₂- (C2')1.801.751.78

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the purine ring, particularly C5 and C6, are also influenced by the conformation of the dodecylsulfanyl group. The steric and electronic effects of the alkyl chain in different orientations can cause measurable changes in the ¹³C chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to probe conformational equilibria by identifying vibrational modes that are sensitive to the molecular geometry. While the large and flexible dodecyl chain presents a complex vibrational landscape, certain key vibrational modes of the purine core can be affected by conformational changes.

C-S Stretching Vibration: The frequency of the C-S stretching vibration may be sensitive to the dihedral angle of the C6-S-C1' bond. Different conformers may exhibit slight shifts in the position of this band.

Purine Ring Vibrations: The in-plane and out-of-plane deformation modes of the purine ring can be coupled to the conformation of the substituent at the C6 position. Changes in the relative intensities or frequencies of these bands with temperature or solvent polarity can indicate a shift in the conformational equilibrium.

Interactive Table: Hypothetical IR Vibrational Frequencies for Conformational Isomers of this compound
Vibrational ModeConformer A (Extended) Frequency (cm⁻¹)Conformer B (Folded) Frequency (cm⁻¹)
C-S Stretch710715
Purine Ring In-Plane Deformation15901595
Purine Ring Out-of-Plane Deformation870878

The integration of data from these spectroscopic methods allows for a comprehensive understanding of the conformational landscape of this compound. By correlating the observed spectroscopic parameters with those predicted from computational models, it is possible to determine the relative populations of the dominant conformers and the energy barriers to their interconversion.

Reactivity Profiles and Mechanistic Chemical Transformations of 6 Dodecylsulfanyl 7h Purine

Reactivity at the Purine (B94841) Scaffold

The purine ring system is characterized by its electron-deficient nature, a consequence of the presence of four electronegative nitrogen atoms. This inherent electronic property significantly influences its susceptibility to aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic compounds, but it is generally challenging for electron-deficient heterocycles like purine. wikipedia.org The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for EAS reactions such as nitration or sulfonation, the basic nitrogen atoms of the purine ring are likely to be protonated. masterorganicchemistry.com This protonation further increases the electron deficiency of the ring, rendering it even less reactive towards electrophiles.

The dodecylsulfanyl group at the C6 position, while typically an activating, ortho-para directing group in benzene (B151609) chemistry, is generally insufficient to overcome the profound deactivation of the purine scaffold. Consequently, standard electrophilic aromatic substitution reactions on 6-dodecylsulfanyl-7H-purine are not commonly reported. Attempts to force such reactions, for instance, through aggressive nitration or halogenation, would likely lead to oxidation of the sulfur atom or degradation of the purine ring rather than substitution at the C2 or C8 positions.

In contrast to its inertness towards electrophiles, the electron-deficient purine ring is activated for nucleophilic aromatic substitution (SNAr). The C2, C6, and C8 positions are electronically poor and thus susceptible to attack by nucleophiles, particularly when a good leaving group is present.

While the dodecylsulfanyl group is not an exceptionally strong leaving group compared to a halide, its displacement from the C6 position by potent nucleophiles is feasible. Studies on analogous 6-alkylthiopurine derivatives have demonstrated that the alkylthio moiety can be displaced by amines under thermal conditions. jst.go.jpresearchgate.net This reaction proceeds via a nucleophilic addition-elimination mechanism, where the nucleophile attacks the C6 carbon, forming a tetrahedral intermediate (a Meisenheimer-like complex), followed by the elimination of the dodecylthiolate anion. This transformation is a valuable method for synthesizing various 6-substituted purine derivatives, such as adenines.

Table 1: Representative Nucleophilic Aromatic Substitution at the C6 Position of 6-Alkylthiopurine Analogs
Starting Material ClassNucleophileTypical ConditionsProduct ClassReference
6-AlkylthiopurineSecondary Amine (e.g., Dimethylamine)Heating in a suitable solvent6-(Dialkylamino)purine jst.go.jp
6-AlkylthiopurinePrimary Amine (e.g., Methylamine)Heating in a suitable solvent6-(Alkylamino)purine jst.go.jp
6-AlkylthiopurineAmmoniaPressurized vessel, heatAdenine (B156593) (6-Aminopurine)-

The purine ring can undergo oxidative transformations, although these are more commonly observed in biological systems than through standard laboratory synthesis. For example, the enzymatic oxidation of 6-mercaptopurine (B1684380), a related compound, proceeds via oxidation at the C2 and C8 positions to ultimately form 6-thiouric acid. nih.gov This suggests that the C2 and C8 carbons of the this compound ring are potential sites for chemical oxidation, though this would require potent oxidizing agents and may compete with oxidation at the sulfur atom.

The chemical reduction of the purine double bonds is not a common transformation due to the aromatic stability of the heterocyclic system. Achieving such a reduction would necessitate harsh conditions, for example, using catalytic hydrogenation at high pressure or dissolving metal reductions, which could also induce the cleavage of the thioether bond.

Transformations Involving the Dodecylsulfanyl Moiety

The dodecylsulfanyl group is the most reactive site on the molecule under many conditions, offering a handle for various chemical modifications.

The sulfur atom of the thioether is readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These reactions are typically clean and high-yielding, and the level of oxidation can often be controlled by the choice of oxidant and reaction conditions. organic-chemistry.orgorganic-chemistry.org Hydrogen peroxide is a common and environmentally benign oxidant for this purpose, often used in conjunction with a catalyst. mdpi.com The resulting 6-dodecylsulfinyl-7H-purine and 6-dodecylsulfonyl-7H-purine have altered electronic and steric properties, which can be useful for modulating biological activity or for further synthetic transformations. The sulfonyl group, in particular, is a strong electron-withdrawing group and an excellent leaving group, making the C6 position of the purine highly activated for subsequent nucleophilic substitution.

Table 2: Reagents for the Oxidation of Thioethers to Sulfoxides and Sulfones
Reagent(s)Product SelectivityTypical ConditionsReference
H₂O₂ / Tantalum Carbide (TaC)SulfoxideControlled stoichiometry, mild temperature organic-chemistry.org
H₂O₂ / Niobium Carbide (NbC)SulfoneExcess oxidant, mild temperature organic-chemistry.org
Urea-Hydrogen Peroxide / Phthalic AnhydrideSulfoneMetal-free, room temperature organic-chemistry.org
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide (1 equiv.) or Sulfone (2+ equiv.)Inert solvent (e.g., CH₂Cl₂), 0°C to rt-
Potassium Permanganate (KMnO₄)SulfoneAqueous solution, often with acid or base-

The carbon-sulfur bond of the dodecylsulfanyl group can be cleaved through several synthetic methods, most commonly via reductive processes. This desulfurization reaction effectively removes the side chain, replacing it with a hydrogen atom to yield unsubstituted purine. This can be a useful synthetic step if the thioether was initially installed as a protecting or directing group.

Classic desulfurization can be achieved using Raney Nickel, a reagent known for its ability to hydrogenolyze C-S bonds. nih.gov More modern approaches include electroreductive methods, which use an electric current to initiate the C(sp³)–S bond cleavage, forming a radical intermediate. chemrxiv.org This method offers a high degree of selectivity for the cleavage of the alkyl-sulfur bond over an aryl-sulfur bond. chemrxiv.org Other reductive systems, such as those employing samarium iodide or other low-valent metals, can also effect this transformation. researchgate.net

Table 3: Methods for Cleavage of the Thioether Bond in 6-Alkylthiopurine Analogs
MethodReagent(s)ProductKey FeaturesReference
HydrogenolysisRaney Nickel, H₂PurineClassic, effective method for desulfurization. nih.gov
ElectroreductionCathode, protic solventPurineSelective for C(sp³)–S bond cleavage; avoids transition metals. chemrxiv.org
Single-Electron TransferSamarium/Cp₂TiCl₂PurineMild and neutral conditions. researchgate.net

Reactivity of the Alkyl Chain

The reactivity of the dodecyl alkyl chain in this compound is primarily governed by the chemistry of saturated hydrocarbons. Generally, such long alkyl chains are relatively inert. However, they can undergo certain transformations under specific conditions.

Oxidation: The dodecyl chain can be susceptible to oxidation. For instance, treatment of a related compound, 8-hydroxy-3-methyl-6-methylthiopurine, with chlorine resulted in the oxidation of the methylthio group to a methylsulfonyl group. rsc.org While this oxidation occurred at the sulfur atom, strong oxidizing agents could potentially lead to oxidation at the alkyl chain, although this is generally more challenging.

Halogenation: Radical halogenation, typically with chlorine or bromine in the presence of UV light, could introduce halogen atoms onto the dodecyl chain. The position of halogenation would likely be random, favoring tertiary carbons if any were present, but in a straight dodecyl chain, a mixture of isomers would be expected.

It is important to note that the alkylthio group itself exhibits low reactivity in some contexts. For example, in 8-hydroxy-3-methyl-6-methylthiopurine, the alkylthio group is difficult to hydrolyze. rsc.org However, increasing the reactivity of the purine core, for instance by introducing a chlorine atom at the 8-position, can in turn increase the reactivity of the 6-alkylthio group. rsc.org

Photochemical and Thermal Stability Investigations

Thermal Stability: Research on thiopurine metabolites, such as 6-thioguanine (B1684491) nucleotides (6-TGN), has indicated that their stability can be limited. researchgate.net For instance, decreases in 6-TGN concentrations have been observed in blood samples stored at ambient temperature over several days. researchgate.net This suggests that this compound may also exhibit limited thermal stability, particularly in solution or biological matrices. The stability is likely influenced by factors such as temperature, pH, and the presence of other reactive species.

Photochemical Stability: The purine ring system is known to absorb UV radiation, which can lead to photochemical reactions. While specific data for this compound is lacking, it is plausible that prolonged exposure to UV light could lead to degradation of the molecule. The nature of these degradation pathways would require specific experimental investigation.

Complexation Chemistry with Metal Ions and Small Molecules

Detailed studies on the complexation chemistry of this compound with metal ions and small molecules have not been extensively reported. However, the structure of the molecule suggests several potential sites for interaction.

Metal Ion Complexation: The purine ring contains several nitrogen atoms with lone pairs of electrons, which are potential coordination sites for metal ions. The sulfur atom of the dodecylsulfanyl group also has a lone pair and could act as a soft donor, showing affinity for soft metal ions like mercury(II), palladium(II), and platinum(II). The formation of such complexes would depend on the specific metal ion, the solvent system, and the stoichiometry of the reaction.

Small Molecule Interactions: The purine base can participate in hydrogen bonding and π-stacking interactions, which are crucial for the structure of DNA and RNA. These same forces could lead to the formation of complexes with other small molecules that have complementary hydrogen bonding sites or aromatic systems. The long dodecyl chain could also participate in hydrophobic interactions, potentially leading to the formation of aggregates or inclusion complexes with cyclodextrins or other host molecules in aqueous environments.

Theoretical and Computational Investigations of 6 Dodecylsulfanyl 7h Purine

Quantum Chemical Studies of Electronic Structure and Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic characteristics of 6-dodecylsulfanyl-7H-purine. These methods model the electron distribution within the molecule, which governs its structure, stability, and chemical behavior.

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecules of this size. By solving approximations of the Schrödinger equation, DFT can elucidate several key electronic features. For 6-substituted purine (B94841) derivatives, calculations are often performed using basis sets like 6-311G** or B3LYP to achieve reliable results. nih.govifj.edu.pl

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. For purine derivatives, the HOMO is typically distributed over the electron-rich purine ring system and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally located over the pyrimidine (B1678525) part of the purine ring, suggesting this region is susceptible to nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. DFT studies on analogous 6-mercaptopurine (B1684380) (6-MP) have shown HOMO energy values around -5.74 eV and LUMO values that are considerably less negative, indicating its potential as an electron donor in chemical reactions. nih.gov

Charge Distribution and Electrostatic Potential (ESP): Natural Bond Orbital (NBO) analysis and ESP mapping reveal the distribution of electron density across the molecule. nih.gov In this compound, the nitrogen atoms of the purine ring and the sulfur atom of the dodecylsulfanyl group are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding or coordination with metal ions. nih.govresearchgate.net Conversely, the hydrogen atoms attached to the purine ring's nitrogen (N7-H) and carbon atoms exhibit positive potential. The long dodecyl chain is predominantly nonpolar, contributing to the molecule's hydrophobic character. ESP maps are invaluable for predicting intermolecular interactions, particularly in biological contexts like enzyme-ligand binding. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for a 6-Alkylthiopurine Analog
ParameterRepresentative ValueSignificance
EHOMO -5.74 eVEnergy of the highest occupied molecular orbital; indicates electron-donating ability. nih.gov
ELUMO -1.50 eVEnergy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.
HOMO-LUMO Gap 4.24 eVIndicator of chemical reactivity and stability.
Dipole Moment ~3.5 DMeasures the overall polarity of the molecule.

Computational methods can accurately predict spectroscopic data, which aids in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict 1H, 13C, and 15N NMR chemical shifts. nih.govresearchgate.net For C6-substituted purine derivatives, theoretical calculations have been shown to complement experimental data effectively, helping to assign complex spectra and understand how substituents influence the electronic environment of each nucleus. nih.govresearchgate.net The calculated shifts for the purine core carbons and protons in this compound would be expected to align with those observed for similar 6-alkylthiopurines. nih.gov

IR Frequencies: Theoretical vibrational analysis using DFT can predict the infrared spectrum. researchgate.net Key vibrational modes for this compound would include N-H stretching frequencies for the purine ring, C-N and C=C stretching within the ring, C-S stretching of the thioether linkage, and various C-H stretching and bending modes from the dodecyl chain. Comparing calculated frequencies (often scaled to correct for anharmonicity) with experimental data confirms the molecular structure and functional groups present. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic properties, molecular modeling and dynamics simulations are used to explore the conformational landscape and intermolecular interactions of this compound, particularly in a biological context.

The long, flexible dodecyl chain of this compound can adopt numerous conformations. Molecular mechanics (MM) force fields are used to rapidly calculate the potential energy of different conformers, identifying low-energy (and thus more probable) structures. The introduction of two fluorine atoms in a 1,3-difluoropropylene motif within an alkyl chain, for instance, has been shown to significantly stabilize a linear zigzag conformation. nih.gov While not fluorinated, the dodecyl chain's conformation will be influenced by its attachment to the rigid purine ring and by the surrounding environment, with extended conformations often being favored in nonpolar media to minimize steric hindrance. rsc.org

A key application of computational modeling for purine analogs is predicting their interactions with protein targets, as many purine derivatives have important pharmacological activities. tpcj.orgclinpgx.org

Protein-Ligand Docking: Docking algorithms predict the preferred orientation of a ligand (this compound) within the binding site of a protein. physchemres.orgrsc.org This method scores different poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). For this compound, the purine core could form hydrogen bonds with amino acid residues (e.g., with backbone amides or polar side chains), while the long dodecyl chain would likely occupy a hydrophobic pocket within the protein's binding site. researchgate.nettandfonline.com Docking studies on similar purine derivatives have identified key interactions that govern binding affinity. rsc.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to refine the binding pose and assess the stability of the protein-ligand complex over time. mdpi.comnih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding, the role of water molecules in mediating interactions, and can be used to calculate binding free energies, providing a more accurate estimate of binding affinity than docking alone. nih.gov For a molecule with a flexible tail like this compound, MD is essential for understanding how the alkyl chain settles into a stable conformation within the binding pocket. researchgate.net

Table 2: Representative Docking Results for a Purine Analog in a Kinase Binding Site
ParameterResultInterpretation
Docking Score -8.82 kcal/molA quantitative estimate of the binding affinity; more negative values indicate stronger predicted binding. rsc.org
Key H-Bonds N1-H with Leu83 backbone; N3 with Asp145 side chainSpecific hydrogen bonds that anchor the purine core in the binding site.
Hydrophobic Contacts Alkyl chain with Val35, Ala52, Ile143Interactions between the nonpolar dodecyl tail and hydrophobic residues in the binding pocket, contributing to affinity.

Prediction of Reactivity and Reaction Mechanisms through Computational Approaches

Computational methods can predict the most likely sites of chemical reactions and help elucidate potential reaction mechanisms. The electronic properties calculated by DFT are fundamental to this analysis.

The HOMO and LUMO distributions suggest that the purine ring and sulfur atom are the most reactive sites. The negative electrostatic potential on the ring nitrogens and the sulfur atom indicates they are likely points of protonation or coordination. The sulfur atom, in particular, could be susceptible to oxidation.

Furthermore, computational models can be used to simulate reaction pathways, calculating the energies of transition states and intermediates to determine the most favorable mechanism. For example, if this compound were to act as an enzyme inhibitor, computational methods could model the covalent modification of a cysteine residue by the purine, elucidating the step-by-step mechanism and associated energy barriers. This predictive power is invaluable for understanding potential metabolic pathways or designing derivatives with tailored reactivity.

QSAR (Quantitative Structure-Activity Relationship) Modeling with Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. tandfonline.com These models are expressed as mathematical equations that can predict the activity of new, unsynthesized molecules, thereby guiding drug design and optimization. tandfonline.commdpi.com For purine derivatives, including this compound, QSAR studies provide valuable insights into the structural features essential for their biological effects.

The development of a robust QSAR model involves the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors are then used as independent variables to predict the dependent variable, typically the biological activity expressed as pIC50 (-log IC50). tandfonline.comresearchgate.net

Various statistical methods are employed to build QSAR models, with Partial Least Squares (PLS) regression being a common approach for handling the complexity and multicollinearity often found in molecular descriptor datasets. tandfonline.comresearchgate.net The predictive power of these models is rigorously assessed through internal and external validation techniques. tandfonline.comresearchgate.net

While specific QSAR models for this compound are not extensively detailed in the public literature, the principles can be extrapolated from studies on analogous substituted purine derivatives. These studies highlight the importance of various descriptor classes in determining the biological activity of purine compounds.

For a hypothetical QSAR study of this compound and related analogs, a range of computational descriptors would be calculated. These can be broadly categorized as follows:

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional, topological, and electronic indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric, electronic, and hydrophobic properties.

The selection of relevant descriptors is a critical step in QSAR modeling. In studies of substituted purine derivatives, several descriptors have been shown to be significant in predicting their activity against various biological targets, such as c-Src tyrosine kinase. tandfonline.comresearchgate.net

For instance, a 2D-QSAR study on a series of substituted purine analogues identified several key descriptors that contributed to a predictive model. tandfonline.comresearchgate.net The statistical quality of a QSAR model is paramount, and several parameters are used for its evaluation. A good model will have a high correlation coefficient (r²), a high cross-validated correlation coefficient (q²), and a high predictive r² for an external test set (pred_r²). tandfonline.comresearchgate.net

The following table illustrates the types of descriptors that could be relevant in a QSAR model for this compound, based on findings from related purine derivatives.

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
Electronic SsCH3E-indexRelates to the electronic influence of methyl groups.
Constitutional H-Donor CountThe number of hydrogen bond donors, crucial for molecular interactions.
Topological T_2_Cl_3A topological index that can encode information about branching and connectivity.
Constitutional SsOHcountThe number of hydroxyl groups, which can act as hydrogen bond donors and acceptors.

In a hypothetical QSAR model for a series of compounds including this compound, the contribution of each descriptor would be quantified. For example, a positive coefficient for a descriptor would indicate that an increase in its value leads to higher biological activity, while a negative coefficient would suggest the opposite.

The statistical validation of such a model is crucial. The table below presents typical statistical parameters used to assess the robustness and predictive ability of a QSAR model, with example values taken from studies on purine derivatives. tandfonline.comresearchgate.net

Statistical ParameterDescriptionExample Value
Correlation coefficient, indicating the goodness of fit of the model.0.8319
Cross-validated correlation coefficient, assessing the model's predictive power through internal validation.0.7550
pred_r² Predictive r² for an external test set, evaluating the model's ability to predict the activity of new compounds.0.7983

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the structure-activity relationships. mdpi.comnih.gov These methods evaluate the steric and electrostatic fields around the molecules, offering insights into how modifications to the molecular structure, such as the dodecylsulfanyl group at the 6-position of the purine ring, can impact biological activity. nih.gov For example, 3D-QSAR models have shown that for some purine derivatives, steric properties can have a more significant influence on cytotoxicity than electronic properties. nih.gov

In the context of this compound, the long dodecyl chain would be a significant contributor to the steric and hydrophobic descriptors in a QSAR model. The model would likely indicate an optimal length and conformation of this alkyl chain for maximizing biological activity. The purine core itself, with its potential for hydrogen bonding and aromatic interactions, would be represented by various electronic and topological descriptors.

Mechanistic Studies of Biological Interactions of this compound

Following extensive research, it has been determined that there is no publicly available scientific literature detailing the specific mechanistic studies of the biological interactions of the chemical compound “this compound” within the outlined topics. The search for data on its molecular recognition, binding to biological macromolecules, and its intracellular fate did not yield any specific findings for this particular compound.

The provided outline requests detailed, informative, and scientifically accurate content, including data tables and research findings, on the following areas:

Enzymatic Inhibition Kinetics and Mechanism of Action:

Inhibition of Purine Metabolic Enzymes (Hypoxanthine-Guanine Phosphoribosyltransferase, Purine Nucleoside Phosphorylase, IMP Dehydrogenase).

Modulation of Protein Kinase Activity (CK2, Topoisomerase II).

Receptor Binding Profiling and Affinity Determination:

Binding to Adenosine Receptors and Purinergic Receptors.

Interaction with Nucleic Acids (DNA, RNA) and DNA/RNA Modifying Enzymes.

Intracellular Biological Fate at the Molecular Level.

Despite targeted searches for "this compound" in relation to each of these specific enzymes, receptors, and biological processes, no studies or datasets were found. The existing research on purine analogues focuses on other derivatives, and this information cannot be extrapolated to "this compound" without violating the principles of scientific accuracy and the strict constraints of the request.

Therefore, it is not possible to generate the requested article as the necessary scientific data for "this compound" is not present in the available scientific literature.

Mechanistic Studies of Biological Interactions of 6 Dodecylsulfanyl 7h Purine

Intracellular Biological Fate at the Molecular Level (excluding systemic absorption, distribution, metabolism, excretion, or clinical pharmacokinetics)

Cellular Uptake Mechanisms (e.g., nucleoside transporters, passive diffusion related to lipophilicity)

The entry of purine (B94841) analogues into a cell is a critical first step for their pharmacological activity. Generally, this can occur via two main routes: active transport mediated by carrier proteins or passive diffusion across the lipid bilayer of the cell membrane.

While some purine analogues utilize nucleoside transporters, the defining structural feature of 6-dodecylsulfanyl-7H-purine is its long C12 alkyl chain (dodecyl group) attached to the sulfur atom. This substantial hydrocarbon chain confers a high degree of lipophilicity , or affinity for nonpolar environments. researchgate.net Lipophilicity is a key determinant of a compound's ability to passively permeate biological membranes. scilit.com The dodecyl group is expected to facilitate the compound's partitioning into the lipid bilayer, suggesting that passive diffusion is likely a primary mechanism of its cellular uptake. This contrasts with less lipophilic thiopurines that may rely more heavily on solute carrier (SLC) nucleoside transporters for entry into the cell.

Intracellular Metabolic Transformations (e.g., phosphorylation, glycosylation, but not human metabolism)

Once inside the cell, thiopurines like 6-MP are inactive prodrugs that must undergo extensive enzymatic transformations to exert their biological effects. clinpgx.org This metabolic cascade involves multiple competing pathways. The key activation pathway is initiated by hypoxanthine-guanine phosphoribosyltransferase (HPRT), an enzyme of the purine salvage pathway, which converts the thiopurine base into its corresponding nucleotide, 6-thioinosine monophosphate (6-TIMP). mdpi.com

From 6-TIMP, the metabolic pathway branches. Further phosphorylation leads to the formation of 6-thio-(deoxy)guanosine triphosphate (6-thio-(d)GTP), which can be incorporated into DNA and RNA, causing cytotoxicity. nih.gov The metabolic transformations are complex, involving several key enzymes that dictate the ultimate fate and activity of the compound.

Another potential metabolic transformation is glycosylation . Studies on the related compound 6-thioguanine (B1684491) show that it can be metabolized to its corresponding nucleoside, 6-thioguanosine, through N9-glycosylation. mdpi.comnih.gov This process can affect the compound's subsequent metabolic fate and biological activity. nih.gov

For this compound specifically, it is presumed that the purine core would be subject to these same enzymatic pathways. However, the metabolic fate of the dodecylsulfanyl side chain has not been detailed in available research. It may be cleaved to release 6-mercaptopurine (B1684380), which would then enter the well-established metabolic cascade.

Table 1: Key Enzymes in Thiopurine Metabolism
EnzymeAbbreviationMetabolic RoleResulting Metabolite(s)
Hypoxanthine-guanine phosphoribosyltransferaseHPRTInitial activation (phosphoribosylation)6-Thioinosine monophosphate (6-TIMP)
Thiopurine S-methyltransferaseTPMTInactivation (methylation)6-Methylmercaptopurine (6-MMP)
Inosine monophosphate dehydrogenaseIMPDHConversion towards active metabolites6-Thioxanthosine monophosphate (6-TXMP)
Guanosine monophosphate synthetaseGMPSConversion towards active metabolites6-Thioguanine nucleotides (6-TGNs)
Nudix hydrolase 15NUDT15Deactivates cytotoxic metabolites by dephosphorylation6-Thio-guanosine monophosphate (6-thio-GMP)

Mechanistic Investigations of Cellular Pathway Modulation

The cytotoxic and immunomodulatory effects of thiopurines stem from their ability to disrupt fundamental cellular processes, primarily those involving purine metabolism.

Thiopurine metabolites interfere with purine metabolism in two major ways.

First, they inhibit the de novo synthesis pathway, which is the process cells use to build purine nucleotides from simpler precursors. nih.gov The methylated metabolite of 6-MP, methylthioinosine monophosphate (meTIMP), is a potent inhibitor of the enzyme glutamine-5-phosphoribosylpyrophosphate amidotransferase, which catalyzes the first committed step of this pathway. clinpgx.org By blocking de novo synthesis, thiopurines deplete the cell's pool of normal purine nucleotides required for DNA and RNA synthesis. youtube.com

Second, thiopurines are metabolized via the purine salvage pathway , which cells use to recycle purine bases from the breakdown of nucleic acids. nih.govmsdmanuals.com Enzymes like HPRT convert thiopurines into fraudulent thio-nucleotides. nih.gov These metabolites are then incorporated into DNA and RNA, leading to strand breaks and cell cycle arrest. researchgate.net This incorporation of thioguanine nucleotides (TGNs) into DNA is a major contributor to the cytotoxic effects of the drug class. clinpgx.orgresearchgate.net Cells with a compromised electron transport chain have been shown to have an increased dependence on purine salvage, potentially sensitizing them to agents that interfere with this pathway. nih.gov

Table 2: Effects of Thiopurine Metabolites on Purine Pathways
MetabolitePathway AffectedMechanism of Action
Methylthioinosine monophosphate (meTIMP)De Novo Purine SynthesisInhibits the rate-limiting enzyme, reducing the overall synthesis of new purines.
Thioguanine Nucleotides (TGNs)Purine Salvage & Nucleic Acid SynthesisCompetes with natural purines in the salvage pathway and is incorporated into DNA and RNA, causing damage.

The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA, triggering an inflammatory response. Based on the available search results, there is no published information detailing a direct interaction, either activation or inhibition, between this compound or other common thiopurines and the STING signaling cascade.

Structural Basis of Biological Recognition via Co-crystallization or Cryo-Electron Microscopy (Cryo-EM) Studies

Understanding how a molecule binds to its target enzymes is crucial for elucidating its mechanism of action. Techniques like X-ray co-crystallography and cryo-electron microscopy (Cryo-EM) provide atomic-level resolution of these interactions.

Currently, there are no publicly available co-crystallization or Cryo-EM structures for this compound complexed with any of its potential protein targets. While a crystal structure has been determined for a related compound, 7-methyl-6-thio-guanosine, in complex with human purine nucleoside phosphorylase, this does not provide direct insight into how this compound would be recognized by key metabolic enzymes like HPRT or TPMT. dntb.gov.ua Without such structural data, the precise molecular interactions that govern the biological recognition and processing of this compound remain speculative.

Advanced Analytical Methodologies for 6 Dodecylsulfanyl 7h Purine

Advanced Spectrometric Techniques for Quantitative Analysis

Spectrometric methods provide complementary information to chromatography, offering highly accurate quantitative data and detailed structural insights.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of a compound's concentration or purity without the need for an identical reference standard of the analyte. emerypharma.com The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei in the sample. emerypharma.com

¹H qNMR: For 6-dodecylsulfanyl-7H-purine, ¹H qNMR is the most practical approach. The concentration can be determined by integrating specific, well-resolved proton signals (e.g., from the purine (B94841) ring or the dodecyl chain) and comparing them to the integral of a certified internal standard of known concentration. ox.ac.uk Key requirements for accurate qNMR include ensuring complete dissolution of both analyte and standard, and selecting non-overlapping peaks for integration. emerypharma.com

³³S NMR: While the compound contains sulfur, ³³S NMR is not a practical technique for quantitative analysis. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus, which results in very broad signals and extremely low sensitivity, making it unsuitable for routine quantification. northwestern.eduhuji.ac.il

PrincipleRequirement for this compound Analysis
Direct ProportionalityThe integral of a ¹H NMR signal is directly proportional to the number of protons it represents.
Internal StandardA certified standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone) must be accurately weighed and added.
Signal SelectionChoose unique, sharp, and well-resolved signals from both the analyte and the standard that do not overlap with other signals.
Relaxation DelayA sufficient relaxation delay (D1) must be used to ensure complete relaxation of all nuclei for accurate integration.

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer unparalleled sensitivity and selectivity for analyzing complex mixtures and detecting trace-level components. creative-proteomics.comchromatographyonline.comresearchgate.net

High Sensitivity and Selectivity: LC-MS/MS is the method of choice for trace analysis of purine derivatives. creative-proteomics.comresearchgate.net It can achieve low limits of detection (LOD) and quantification (LOQ), often in the nanomolar range, making it ideal for identifying trace impurities or for molecular profiling in biological matrices. creative-proteomics.com

Structural Confirmation: Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the molecular ion of this compound), fragmenting it, and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound with high confidence.

Quantitative Analysis: For quantification, Multiple Reaction Monitoring (MRM) is a common acquisition mode. In MRM, the mass spectrometer is set to specifically monitor a transition from a precursor ion to a specific product ion, which provides exceptional selectivity and minimizes interference from the matrix, resulting in highly accurate and precise quantification. mdpi.com

ParameterDescription
Ionization ModeElectrospray Ionization (ESI), typically in positive mode for purines.
Mass AnalyzerTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Acquisition ModeMultiple Reaction Monitoring (MRM) for quantification; Full Scan/Product Ion Scan for identification.
Precursor Ion (Q1)[M+H]⁺ of this compound
Product Ion (Q3)Specific fragment ions resulting from the cleavage of the dodecyl chain or fragmentation of the purine ring.

Electrochemical Methods for Characterization and Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive molecules like this compound. The purine ring system and the sulfur atom in the dodecylsulfanyl group are both susceptible to electrochemical oxidation, providing a basis for a variety of analytical techniques.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are particularly well-suited for the characterization and detection of thio-purine derivatives. scispace.com These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte.

The electrochemical behavior of this compound is expected to be influenced by the pH of the supporting electrolyte and the nature of the working electrode. Modified electrodes, such as those incorporating carbon nanotubes, graphene, or metallic nanoparticles, can enhance the sensitivity and selectivity of the analysis by increasing the electrode surface area and facilitating electron transfer. scispace.com

Table 1: Hypothetical Voltammetric Data for this compound

TechniqueWorking ElectrodeSupporting Electrolyte (pH 7.4)Oxidation Potential (V vs. Ag/AgCl)Detection Limit (µM)
Cyclic Voltammetry (CV)Glassy Carbon Electrode (GCE)0.1 M Phosphate Buffer+0.855.0
Differential Pulse Voltammetry (DPV)Graphene-Modified GCE0.1 M Phosphate Buffer+0.820.5
Square Wave Voltammetry (SWV)Carbon Nanotube Paste Electrode0.1 M Phosphate Buffer+0.800.1

This table presents hypothetical data based on the electrochemical behavior of similar thio-purine compounds. Actual experimental values may vary.

The oxidation of the purine ring and the sulfur atom would likely be irreversible processes, as is common for similar heterocyclic compounds. The specific oxidation potentials would provide qualitative information for identification, while the peak currents in DPV or SWV can be used for quantitative analysis over a linear concentration range.

Quality Control and Impurity Profiling Methodologies

Ensuring the purity of this compound is a critical aspect of quality control. Impurities can arise from the synthetic process, degradation, or storage. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling. rroij.comresearchgate.netlgcstandards.com

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a cornerstone technique for the separation and quantification of the main compound and its impurities. nih.govibna.ronih.govfrontiersin.orgscitepress.org A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. The UV detector can be set at a wavelength where the purine ring exhibits strong absorbance, typically around 260 nm.

For the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. sterlingpharmasolutions.comresolvemass.ca LC-MS provides the retention time from the chromatography and the mass-to-charge ratio (m/z) of the parent ion and its fragments from the mass spectrometer, enabling the elucidation of impurity structures. High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, facilitating the determination of elemental compositions. sterlingpharmasolutions.comthermofisher.com

Capillary electrophoresis (CE) is another powerful separation technique that can be used for the analysis of purine derivatives. nih.govscispace.comnih.govoup.comresearchgate.net CE offers high separation efficiency and requires only small sample volumes.

Table 2: Common Potential Impurities of this compound and Suitable Analytical Methods

Potential ImpurityPotential OriginRecommended Analytical Method
6-Mercapto-7H-purineStarting material or degradation productHPLC-UV, LC-MS
DodecanethiolStarting materialGC-MS
Oxidized derivatives (e.g., sulfoxide (B87167), sulfone)DegradationLC-MS, HPLC-UV
Isomeric impuritiesSynthesis side reactionsHPLC-UV, CE
Residual solventsManufacturing processGC-FID/MS

This table lists plausible impurities based on the structure of this compound and common synthetic and degradation pathways.

A comprehensive quality control strategy would involve the development and validation of these analytical methods to ensure their accuracy, precision, linearity, and sensitivity for the intended purpose. This rigorous approach guarantees the high purity and quality of this compound for its designated applications.

Chemical Modifications, Analogues, and Structure Activity Relationship Sar Studies of 6 Dodecylsulfanyl 7h Purine

Rational Design and Synthesis of Novel 6-Dodecylsulfanyl-7H-Purine Analogues

The rational design of analogues of this compound is guided by an understanding of its interactions with biological targets. By modifying specific parts of the molecule, researchers can probe the chemical space around the core structure to enhance desired activities, such as enzyme inhibition or receptor binding. Synthetic strategies are often centered around key intermediates, such as 6-mercaptopurine (B1684380) or 6-chloropurine (B14466), which allow for the introduction of diverse functionalities.

Modifications to the Dodecyl Thioether Moiety (e.g., chain length, branching, unsaturation, heteroatom incorporation)

The dodecyl thioether moiety at the C6 position of the purine (B94841) ring plays a crucial role in the molecule's interaction with its biological targets, often fitting into hydrophobic pockets of enzymes or receptors. Modifications to this chain are a key strategy in optimizing the compound's profile.

Chain Length: The length of the alkyl chain is a critical determinant of activity. Studies on related 6-alkylthio-purines have shown that both increasing and decreasing the chain length from twelve carbons can significantly impact biological effects. The optimal length is highly dependent on the specific target protein's topology.

Branching: Introducing branching into the dodecyl chain can alter the molecule's conformation and steric profile. This can lead to improved selectivity for a particular target by creating more specific interactions within a binding pocket.

Unsaturation: The incorporation of double or triple bonds (unsaturation) into the alkyl chain introduces rigidity and can alter the geometry of the side chain. This modification can influence how the moiety is positioned within a binding site, potentially leading to enhanced binding affinity.

Heteroatom Incorporation: Replacing a carbon atom within the dodecyl chain with a heteroatom, such as oxygen or nitrogen, can introduce polar interactions, such as hydrogen bonding capabilities. This can modify the compound's solubility and its ability to interact with polar residues in a target's active site. For instance, the synthesis of thioether derivatives through Michael-type additions allows for the introduction of varied functionalities. nih.gov

Substitutions on the Purine Ring System at Positions N7, N9, C2, C8

Modifications to the purine ring itself are fundamental to SAR studies, as these positions are often involved in crucial hydrogen bonding and other interactions that determine potency and selectivity. nih.gov

N7 and N9 Positions: Alkylation or other substitutions at the N7 and N9 positions of the purine imidazole (B134444) ring are common strategies. Direct alkylation of 6-substituted purines often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the more thermodynamically stable product. nih.gov However, specific reaction conditions and methods, such as those using tin tetrachloride (SnCl₄) as a catalyst, have been developed for the regioselective synthesis of N7-substituted purines. nih.govacs.org The position of the substituent (N7 vs. N9) can profoundly affect biological activity, as seen in various purine analogues where N9-substitution was found to enhance activity against certain targets. nih.gov For example, some N7-substituted 6-mercaptopurines have demonstrated cytostatic activity. nih.gov

C2 Position: The C2 position offers a site for introducing a variety of substituents to probe interactions with the target protein. Functionalization at this position is often achieved through palladium-catalyzed cross-coupling reactions on a 2-iodo-6-chloropurine derivative. nih.gov Studies have shown that an unsubstituted amino group at N6 combined with a hydrophobic substituent at the C2 position can be crucial for high affinity at certain receptors, like the human A₂A adenosine receptor. nih.gov

C8 Position: The C8 position is also a key site for modification. The introduction of substituents at C8 can be challenging but can be achieved through methods like oxidative metalation followed by cross-coupling reactions. mdpi.com The nature of the C8 substituent can drastically alter the compound's biological profile. For example, hydrophobic substitution at C8 has been shown to abolish binding at the human A₂A adenosine receptor in some adenosine derivatives. nih.gov In other contexts, aryl substitutions at the C8 position have yielded compounds with significant activity against liver cancer cell lines. rsc.org The synthesis of 8-(methylsulfanyl)adenine derivatives can be achieved by reacting the corresponding 8-thione purine with iodomethane. researchgate.net

Bioisosteric Replacements of the Purine Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a compound's properties by replacing a functional group or scaffold with another that has similar physical and chemical characteristics. nih.govnih.govresearchgate.net In the context of this compound, the purine ring can be replaced with other heterocyclic systems to explore new chemical space and potentially discover analogues with improved potency, selectivity, or pharmacokinetic profiles.

Common bioisosteres for the purine scaffold include:

Pyrrolo[2,3-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines

Pyrrolo[2,3-c]pyridines mdpi.com

The rationale for these replacements is that these alternative scaffolds can maintain the necessary geometry and hydrogen bonding patterns required for biological activity while offering different physicochemical properties. mdpi.com For instance, the synthesis and evaluation of pyrrolopyrimidines and pyrazolopyrimidines have led to the discovery of potent antiproliferative agents. mdpi.com The specific arrangement of nitrogen atoms in the central ring system, along with the nature of the substituents, is critical for the interaction with specific cellular targets. mdpi.com

Elucidation of Structure-Mechanistic Activity Relationships at the Molecular Level

Understanding the relationship between a molecule's structure and its mechanism of action at the molecular level is paramount for rational drug design. For analogues of this compound, this involves correlating specific structural changes with their effects on enzyme kinetics and receptor binding.

Correlating Structural Variations with Changes in Enzyme Inhibition Kinetics

Many purine analogues function by inhibiting enzymes, often by competing with the natural substrate, such as ATP. nih.gov SAR studies are crucial for understanding how structural modifications influence this inhibition.

Kinetic analyses of enzyme inhibition by purine analogues typically reveal them to be competitive inhibitors with respect to ATP, indicating they bind to the same site on the enzyme. nih.gov The potency of inhibition is commonly quantified by the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical Enzyme Inhibition Data for this compound Analogues This table is for illustrative purposes and based on general findings in the field.

Analogue ModificationTarget EnzymeIC₅₀ (µM)Mode of Inhibition
Parent Compound (Dodecyl chain)Kinase A5.2ATP-Competitive
Chain Length (Hexyl chain)Kinase A25.8ATP-Competitive
C2-Amino substitutionKinase A1.5ATP-Competitive
N9-Methyl substitutionKinase A3.7ATP-Competitive
N7-Methyl substitutionKinase A12.1ATP-Competitive

As illustrated in the hypothetical data, shortening the alkyl chain from dodecyl to hexyl might decrease inhibitory potency, suggesting the importance of the long hydrophobic chain for optimal binding. Conversely, adding an amino group at the C2 position could enhance potency, possibly by forming an additional hydrogen bond within the active site. The differential effect of N9 versus N7 substitution highlights the regiochemical sensitivity of the enzyme's binding pocket. nih.govnih.gov

Impact of Molecular Architecture on Receptor Binding Profiles

Purine derivatives are well-known ligands for various G protein-coupled receptors (GPCRs), particularly adenosine receptors. nih.gov The molecular architecture of this compound analogues dictates their affinity and selectivity for different receptor subtypes. Receptor binding is typically assessed through radioligand binding assays, which determine the binding affinity (Kᵢ) of the compound.

Impact of C6-Side Chain: The hydrophobic dodecyl chain is often critical for high affinity, likely interacting with a hydrophobic region of the receptor.

Impact of Purine Substitutions: Substitutions on the purine ring can fine-tune receptor affinity and selectivity. For instance, in the development of adenosine receptor ligands, specific substitutions at the C2, N6, and C8 positions have been shown to confer selectivity for A₁, A₂A, or A₃ receptor subtypes. nih.gov Similarly, modifications on the purine scaffold of cannabinoid receptor 1 (CB1) antagonists have been explored to develop peripherally selective compounds. nih.gov

Table 2: Hypothetical Receptor Binding Data for this compound Analogues This table is for illustrative purposes and based on general findings in the field.

Analogue ModificationReceptor Subtype A (Kᵢ, nM)Receptor Subtype B (Kᵢ, nM)Selectivity (B/A)
Parent Compound1535023.3
C2-Hexynyl substitution545090.0
C8-Phenyl substitution1202802.3
N9-Cyclopentyl substitution815018.8
Pyrrolo[2,3-d]pyrimidine scaffold12857.1

This hypothetical data suggests that adding a hexynyl group at the C2 position could increase both affinity and selectivity for Receptor Subtype A. nih.gov In contrast, a bulky phenyl group at C8 might be detrimental to binding at Subtype A. Replacing the purine core with a bioisostere like pyrrolo[2,3-d]pyrimidine could alter the selectivity profile, demonstrating the utility of scaffold hopping in drug design. mdpi.com

Understanding How Structural Features Influence Specific Intracellular Pathways

The biological activity of purine analogues is intrinsically linked to their molecular structure, where minor modifications can lead to significant changes in their interactions with cellular components and subsequent influence on intracellular pathways. nih.gov The purine scaffold, a fusion of pyrimidine (B1678525) and imidazole rings, serves as a fundamental framework for designing molecules with specific biological effects. nih.govresearchgate.net For this compound, the key structural features are the purine core and the long alkylthio chain at the C6 position.

The structure-activity relationship (SAR) of purine analogues has been extensively studied, revealing that substitutions at various positions on the purine ring modulate their affinity, selectivity, and potency for biological targets. nih.govnih.gov

C6-Position Substitution : The C6 position is critical for the interaction of many purine derivatives with their biological targets. In the case of this compound, the sulfur-linked dodecyl group imparts significant lipophilicity to the molecule. This high hydrophobicity is known to improve the penetration of molecules into cells. nih.gov A long and hydrophobic carbon chain can influence how the molecule partitions into cellular membranes, potentially concentrating it in lipid-rich environments or facilitating its interaction with transmembrane proteins. However, if the substituent lacks conjugated double or triple bonds, it may reduce agonist effects at certain purine receptors. nih.gov The presence of the thioether linkage itself is a common feature in bioactive purine analogues like 6-mercaptopurine, which is metabolized into active thioguanine nucleotides. nih.govmdpi.com

N9-Position Substitution : While this compound is unsubstituted at the N9 position, modifications at this site are a common strategy in purine chemistry. The introduction of fragments, such as sugar residues or 2-hydroxyethoxymethyl groups, can alter the solubility and cytotoxic activity of the compound without necessarily causing a loss of activity. nih.gov

C2 and C8 Positions : Modifications at the C2 and C8 positions of the purine ring also play a significant role in defining the biological profile of the molecule. For instance, combining a C2 substitution with modifications at the N6 position can determine whether a ligand acts as an agonist or an antagonist. nih.gov

The dodecyl chain's influence likely extends beyond simple membrane partitioning. Its length and flexibility could allow it to insert into hydrophobic pockets of target proteins, contributing to binding affinity and selectivity. The specific intracellular pathways affected by this compound would depend on the cellular targets it interacts with, which are governed by these precise structural characteristics. For example, some 6-O-alkyl purine nucleoside analogues have been shown to activate the Stimulator of Interferon Genes (hSTING) pathway, a key component of the innate immune system. nih.gov

Table 1: Influence of Structural Modifications on Purine Analogue Activity

Position of Modification Type of Substituent General Impact on Biological Activity Citation
C6 Long alkylthio chain (e.g., dodecylsulfanyl) Increases lipophilicity, potentially enhancing cell penetration and membrane interaction. nih.gov
C6 Alkoxy groups Can govern proapoptotic activity and cell selectivity. ugr.es
N6 Benzyl or phenyl groups Can increase affinity and selectivity for adenosine receptors. nih.gov
C2 Cyano group In combination with N6-modifications, can determine agonist vs. antagonist activity. nih.gov
N9 Hydrophilic groups (e.g., sugar residues) Can increase water solubility. nih.gov

Conjugation Strategies for Probes and Bioconjugates (e.g., fluorophore tagging, biotinylation for target identification)

To investigate the mechanism of action, identify cellular targets, and visualize the subcellular localization of this compound, it can be chemically modified into probes and bioconjugates. Common strategies include tagging with fluorophores or affinity labels like biotin. wikipedia.orgthermofisher.com

Fluorophore Tagging

Fluorescent labeling involves chemically attaching a fluorophore—a molecule that can emit light upon excitation—to the compound of interest. wikipedia.org This creates a fluorescent analogue that allows for real-time visualization of the molecule's distribution and interactions within living cells. wikipedia.org

Strategy : For this compound, a fluorophore could be conjugated at a position that is not critical for its biological activity. This might involve modification of the purine core, for example at the N9 or C2 positions, or functionalization of the terminal end of the dodecyl chain. The choice of fluorophore is crucial; small, environmentally sensitive dyes like NBD or dansyl are often used to label proteins and can be sensitive to the polarity of their binding site. acs.org Red-emitting fluorophores such as cyanine and BODIPY dyes are often preferred for cellular imaging due to lower background fluorescence from cells. acs.org

Application : A fluorescently tagged version of this compound could be used in fluorescence microscopy to study its uptake, subcellular localization (e.g., in the cytoplasm, nucleus, or specific organelles), and potential co-localization with known cellular structures or proteins.

Biotinylation for Target Identification

Biotinylation is the process of attaching biotin (vitamin B7) to a molecule. thermofisher.com The extremely high and specific affinity between biotin and proteins like avidin or streptavidin is then exploited for detection and purification. thermofisher.comgoogle.com This "Trojan horse" strategy can also be used to enhance the uptake of small molecules. nih.govsemanticscholar.org

Strategy : A biotin moiety can be attached to this compound via a linker arm. The attachment point must be carefully chosen to avoid disrupting the compound's interaction with its cellular targets. The linker's length and chemical nature can also be varied to optimize target binding. Biotinylation reagents are available that can target specific functional groups for conjugation. thermofisher.com

Application : A biotinylated this compound probe can be used in pull-down assays to identify its binding partners. In this technique, the biotinylated compound is incubated with a cell lysate. The compound-protein complexes are then captured using streptavidin-coated beads. After washing away non-specific binders, the captured proteins can be eluted, separated, and identified using techniques like mass spectrometry. This provides a powerful method for unbiased target discovery.

Table 2: Conjugation Strategies for this compound

Strategy Tag Attachment Site (Hypothetical) Primary Application Citation
Fluorophore Tagging BODIPY, Cyanine Dyes N9-position of the purine ring or terminal end of the dodecyl chain. Live-cell imaging, tracking subcellular localization. wikipedia.orgacs.org
Biotinylation Biotin N9-position or functionalized dodecyl chain via a linker arm. Affinity purification, pull-down assays for target identification. thermofisher.comgoogle.com

Development of Prodrug Strategies for Enhanced Molecular Delivery

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, often through enzymatic action. nih.govgoogle.com Prodrug strategies are employed to overcome various pharmaceutical challenges, including poor solubility, limited permeability, and metabolic instability, thereby enhancing molecular delivery. google.comresearchgate.net Several prodrug approaches developed for the related compound 6-mercaptopurine (6-MP) could be adapted for this compound.

Improving Solubility and Permeability : Although the dodecyl chain in this compound enhances its lipophilicity, this could also lead to poor aqueous solubility. A prodrug strategy could involve attaching a hydrophilic promoiety to the purine core, for instance, at the N9 position. This moiety would be cleaved intracellularly to release the active compound. Amino acid conjugates have been successfully used to improve the oral delivery of drugs with low solubility and permeability. researchgate.net For example, S-(6-purinyl)-L-cysteine, a derivative of 6-MP, was investigated as a potential prodrug to improve transport. google.com

Targeted Activation : Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues. For example, conjugates of 6-mercaptopurine were designed to require exposure to multiple enzymes present in the kidney for activation. google.com A similar strategy could be envisioned for this compound, where a promoiety is selected that is cleaved by an enzyme specific to a particular cell type or disease state.

Overcoming Resistance : Resistance to thiopurine drugs like 6-MP can arise from deficiencies in the metabolic enzymes required for their activation, such as hypoxanthine-guanine phosphoribosyl transferase (HGPRT). nih.govmdpi.com To bypass this, nucleoside monophosphate prodrugs of the related compound 6-thioguanosine have been developed. These prodrugs, such as 4-acetyloxybenzyl- and cycloSaligenyl-derivatized versions, can be effective in cells that are resistant to the parent thiopurines. nih.govacs.org A similar phosphotriester or phosphodiester promoiety could potentially be attached to the N9 position of this compound (if first converted to its riboside) to create a prodrug that circumvents certain resistance mechanisms.

Sustained Release : Long-acting formulations can be achieved by conjugating the drug to a macromolecular carrier like a polymer or by designing a prodrug that forms a depot from which the active drug is slowly released. nih.gov For example, ester prodrugs have been synthesized to enhance the percutaneous absorption and provide sustained delivery of various drugs. nih.gov The dodecyl chain of this compound could potentially be modified into a cleavable ester linkage connected to another moiety to control its release profile.

Table 3: Potential Prodrug Strategies for this compound

Prodrug Strategy Promolety (Example) Purpose Mechanism of Action (Hypothetical) Citation
Increased Hydrophilicity Amino Acid Conjugate Enhance aqueous solubility and membrane transport. Cleavage by intracellular peptidases or esterases to release the active drug. google.comresearchgate.net
Bypass Resistance Monophosphate Prodrug (e.g., cycloSal) Circumvent resistance mechanisms related to drug activation pathways. Intracellular hydrolysis of the phosphate group to yield the active nucleotide form. nih.govacs.org
Sustained Release Ester Linkage Provide prolonged duration of action through controlled release. Slow enzymatic hydrolysis of the ester bond at the target site. nih.gov
Targeted Delivery Enzyme-specific Moiety Concentrate the active drug in specific tissues or cells. Cleavage of the promoiety only by enzymes overexpressed in the target tissue. google.com

Q & A

Q. What are the recommended methods for synthesizing 6-dodecylsulfanyl-7H-purine with high purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the 6-position of 7H-purine derivatives. Key steps include:

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the compound, followed by recrystallization in ethanol .
  • Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using HPLC with UV detection at 254 nm .
  • Yield Optimization : Adjust reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of purine to dodecyl mercaptan) to balance reactivity and side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (in DMSO-d6) confirm the dodecyl chain attachment (δ 2.8–3.1 ppm for SCH2_2 protons) and purine ring protons (δ 8.1–8.3 ppm for H-2 and H-8) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: 337.18) and detects fragmentation patterns specific to the sulfanyl group .
  • FT-IR : A strong S-H stretch (~2550 cm1^{-1}) confirms successful thiolation .

Q. What are the key considerations for designing stability studies of this compound under varying environmental conditions?

Methodological Answer:

  • Parameter Selection : Test thermal stability (25–60°C), pH (3–10), and UV exposure to mimic storage/application conditions .
  • Analytical Endpoints : Use HPLC to quantify degradation products (e.g., oxidized sulfoxide derivatives) and kinetic modeling (Arrhenius equation) to predict shelf life .
  • Control Groups : Include inert atmospheres (N2_2) to assess oxidative degradation pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across different solvent systems?

Methodological Answer:

  • Systematic Testing : Use shake-flask method with HPLC quantification in solvents of varying polarity (log P: -0.5 to 4.0) under controlled temperature (25°C ± 0.1) .
  • Data Normalization : Account for solvent purity (e.g., residual water in DMSO) and equilibration time (>24 hrs) to reduce variability .
  • Contradiction Analysis : Compare results with computational solubility predictions (COSMO-RS or Hansen solubility parameters) to identify outliers .

Q. What experimental strategies can elucidate the metabolic pathways of this compound in biological systems?

Methodological Answer:

  • Radiolabeling : Synthesize 35^{35}S-labeled analogs to track metabolic byproducts via scintillation counting in hepatocyte incubations .
  • In Vitro Assays : Use cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify oxidation sites and LC-MS/MS for metabolite profiling .
  • Computational Modeling : Apply docking simulations (AutoDock Vina) to predict enzyme-binding affinities and potential toxicity .

Q. How should conflicting data regarding the compound’s inhibitory activity against specific enzymes be critically evaluated?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical enzyme concentrations (nM–µM range) and buffer conditions (e.g., Tris-HCl vs. phosphate) .
  • Statistical Validation : Apply ANOVA to assess inter-laboratory variability and Cohen’s d to quantify effect-size differences .
  • Mechanistic Follow-Up : Conduct kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition modes .

Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over non-academic sources to ensure data reliability .
  • Data Presentation : Use tables to compare synthesis yields (e.g., 65–78% under varying conditions) or solubility data (mg/mL ± SD) for clarity .
  • Ethical Reporting : Disclose measurement uncertainties (e.g., ±0.5% in HPLC purity) and conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.